2,4-Dichloro-3,6-dimethylaniline
Description
This compound is likely used as an intermediate in agrochemicals, pharmaceuticals, or polymer synthesis, akin to related dimethylaniline derivatives .
Properties
Molecular Formula |
C8H9Cl2N |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2,4-dichloro-3,6-dimethylaniline |
InChI |
InChI=1S/C8H9Cl2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 |
InChI Key |
FQTNNUKYPONKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Cl)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,6-dimethylaniline typically involves the chlorination of 3,6-dimethylaniline. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
On an industrial scale, the production of 2,4-Dichloro-3,6-dimethylaniline may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieve efficient production. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Intermediate in Organic Synthesis
The compound is widely used as an intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals. Its unique structure allows for diverse chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinones or oxidized derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Converts nitro groups to amino groups | Hydrogen gas with palladium on carbon |
| Substitution | Introduces different functional groups onto the aromatic ring | Halogens (chlorine, bromine), nucleophiles (amines) |
Biological Applications
Research has indicated potential biological activities for 2,4-Dichloro-3,6-dimethylaniline, including antimicrobial and anticancer properties. Studies suggest that it may selectively target cancer cells without affecting normal cells.
Case Study: Anticancer Properties
In vitro studies have shown that 2,4-Dichloro-3,6-dimethylaniline exhibits selective cytotoxicity against certain cancer cell lines while sparing normal human epithelial cells. This selectivity positions it as a candidate for further investigation in anticancer drug development.
Industrial Uses
The compound is utilized in the production of agrochemicals and polymers. Its properties make it suitable for use in formulations that require specific chemical characteristics.
Toxicological Considerations
Understanding the toxicological profile of 2,4-Dichloro-3,6-dimethylaniline is essential for its safe application in research and industry:
- Acute Toxicity : Related compounds have shown oral LD50 values ranging from 1.2 to 1.3 g/kg in rats.
- Chronic Toxicity : Long-term exposure studies are necessary to assess potential systemic effects on organs such as the liver and kidneys.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,6-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
- 2,4-Dichloro-6-methylaniline (CAS 30273-00-8): Differs by lacking a methyl group at position 3. This compound is used in pesticide synthesis and exhibits higher electrophilicity due to fewer steric hindrances .
- 2-Chloro-4,6-dimethylaniline (CAS 63133-82-4): Shares the methyl groups at positions 4 and 6 but has a single chlorine at position 2. It is noted for its role in pharmaceutical intermediates .
- 2,6-Dimethylaniline (CAS 87-62-7): Lacks chlorine substituents but shares the methyl groups at positions 2 and 4. It is a precursor to herbicides like metalaxyl and exhibits lower toxicity compared to chlorinated derivatives .
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
While direct data on 2,4-Dichloro-3,6-dimethylaniline are sparse, inferences can be drawn from analogs:
- Melting/Boiling Points : Chlorinated analogs like 2,4-Dichloro-6-methylaniline exhibit higher melting points (~120–150°C) due to increased molecular symmetry and halogen interactions .
- Reactivity: The presence of chlorine atoms enhances electrophilic substitution reactivity, making chlorinated anilines more prone to oxidation and degradation in environmental matrices compared to non-chlorinated derivatives like 2,6-dimethylaniline .
Environmental and Toxicological Profiles
- Mutagenicity: Chlorinated anilines like 2,4-Dichloro-6-methylaniline generate reactive oxygen species (ROS) during metabolic activation, leading to DNA damage in mammalian cells. Non-chlorinated 2,6-dimethylaniline shows lower genotoxicity .
- Degradation: Electro-Fenton oxidation effectively degrades chlorophenols (e.g., 2,4-dichlorophenol) but is less efficient for chlorinated anilines due to their stability .
Biological Activity
2,4-Dichloro-3,6-dimethylaniline is a compound with diverse biological activities that have been the subject of extensive research. This article will explore its various biological effects, mechanisms of action, and potential applications in different fields.
Antimicrobial Activity
2,4-Dichloro-3,6-dimethylaniline has shown promising antimicrobial properties, particularly against certain gram-positive bacteria.
Antibacterial Effects
Studies have demonstrated that 2,4-Dichloro-3,6-dimethylaniline exhibits antibacterial activity comparable to some established antimicrobial agents. For instance, when compared to triclocarban (TCC), it showed similar efficacy against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL . Additionally, it demonstrated superior activity against Enterococcus faecalis, with an MIC of 32 µg/mL, compared to TCC's MIC of 64 µg/mL .
Table 1: Comparison of Antibacterial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. faecalis (µg/mL) |
|---|---|---|
| 2,4-Dichloro-3,6-dimethylaniline | 16 | 32 |
| Triclocarban (TCC) | 16 | 64 |
Enzyme Interactions
The biological activity of 2,4-Dichloro-3,6-dimethylaniline is closely linked to its interactions with various enzymes.
Enzyme Binding and Inhibition
The compound has been found to bind to certain enzymes, potentially altering their activity. This interaction can lead to various biological effects through the inhibition of enzyme activity or disruption of cellular processes. While the specific enzymes affected may vary, this mechanism contributes significantly to the compound's overall biological activity.
Potential Therapeutic Applications
Research into the biological activity of 2,4-Dichloro-3,6-dimethylaniline has revealed several potential therapeutic applications.
Anticancer Properties
Studies have explored the compound's potential anticancer effects. Unlike some related compounds, 2,4-Dichloro-3,6-dimethylaniline has shown promising results in terms of selective cytotoxicity. While triclocarban demonstrated cytotoxicity against normal human epithelial cells (MCF-10A) and embryonic kidney epithelial cells (Hek-293), 2,4-Dichloro-3,6-dimethylaniline did not exhibit such effects . This selectivity makes it an interesting candidate for further investigation in cancer research.
Pharmaceutical Development
The compound's biological activity has sparked interest in its potential use as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure and reactivity make it a valuable starting point for the development of new therapeutic agents.
Toxicological Considerations
While 2,4-Dichloro-3,6-dimethylaniline shows promise in various biological applications, it's crucial to consider its potential toxicological effects.
Acute Toxicity
Studies on related compounds, such as 2,6-xylidine (2,6-dimethylaniline), have reported oral LD50 values of 1.2-1.3 g/kg in rats . While this data is not specific to 2,4-Dichloro-3,6-dimethylaniline, it provides a reference point for considering its potential acute toxicity.
Chronic Toxicity
Long-term exposure studies are necessary to fully understand the chronic toxicity profile of 2,4-Dichloro-3,6-dimethylaniline. Research on related compounds has shown that prolonged exposure can lead to various systemic effects, including impacts on the hepatic, renal, and hematopoietic systems .
Environmental Impact
The biological activity of 2,4-Dichloro-3,6-dimethylaniline extends beyond its effects on human and animal systems, potentially impacting environmental ecosystems.
Ecological Considerations
As with many synthetic compounds, the potential environmental persistence and bioaccumulation of 2,4-Dichloro-3,6-dimethylaniline must be carefully evaluated. Its interactions with non-target organisms and potential effects on ecological systems require further study to ensure its safe use and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
